N-(2-Aminoethyl)-N'-(4-chloro-2-methylphenyl)thiourea
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Overview
Description
N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As an inhibitor of certain enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the thiourea group allows it to form strong hydrogen bonds and coordinate with metal ions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-N’-(4-chlorophenyl)thiourea
- N-(2-Aminoethyl)-N’-(4-methylphenyl)thiourea
- N-(2-Aminoethyl)-N’-(4-bromophenyl)thiourea
Uniqueness
N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea is unique due to the presence of both chloro and methyl groups on the aromatic ring. This combination can influence its reactivity and binding affinity, making it distinct from other thioureas.
Properties
CAS No. |
59312-36-6 |
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Molecular Formula |
C10H14ClN3S |
Molecular Weight |
243.76 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-(4-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C10H14ClN3S/c1-7-6-8(11)2-3-9(7)14-10(15)13-5-4-12/h2-3,6H,4-5,12H2,1H3,(H2,13,14,15) |
InChI Key |
YBIDUWZWDCMCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCN |
Origin of Product |
United States |
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